
6-Aminoseleno-D-luciferin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminoseleno-D-luciferin is a synthetic compound that serves as a selenium analog of firefly D-luciferin. It is known for its red-shifted bioluminescence emission, making it useful in in vivo bioluminescence imaging . The compound has a molecular formula of C11H9N3O2SSe and a molecular weight of 326.23 g/mol .
Mecanismo De Acción
Target of Action
The primary target of 6-Aminoseleno-D-luciferin is the enzyme firefly luciferase . This enzyme is responsible for catalyzing the oxidation of luciferin, a process that results in the emission of light, a phenomenon known as bioluminescence .
Mode of Action
This compound interacts with firefly luciferase in a similar manner to the natural substrate, D-luciferin . The selenium analog of firefly L-luciferin exhibits a similar substrate affinity to wild type D-luciferin, though with slightly lower quantum yield .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the bioluminescence pathway . This pathway involves the oxidation of luciferin by the enzyme luciferase, resulting in the production of light . The selenium analog of firefly L-luciferin is involved in this pathway, contributing to the red-shifted bioluminescence emission .
Pharmacokinetics
It is known that the compound is soluble in water or pbs , suggesting that it may have good bioavailability
Result of Action
The result of the action of this compound is the production of red-shifted bioluminescence emission . This makes it useful for in vivo bioluminescence imaging .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of the enzyme luciferase and the conditions under which the reaction occurs can affect the efficiency of light production
Análisis Bioquímico
Biochemical Properties
6-Aminoseleno-D-luciferin interacts with the enzyme firefly luciferase, which catalyzes the oxidation of the compound . This interaction is crucial for the bioluminescence reaction, where the compound is oxidized to produce light . The compound exhibits a similar substrate affinity to wild type D-luciferin, though with slightly lower quantum yield .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in bioluminescence imaging. The compound’s red-shifted bioluminescence emission allows for the visualization of various cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by the firefly luciferase enzyme . This reaction generates an excited-state molecule that emits light upon returning to its ground state . The compound’s selenium atom contributes to the red-shifted emission, making it useful for in vivo imaging .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role in bioluminescence imaging. The compound’s bioluminescent activity occurs rapidly after administration . The strength and time decay of bioluminescence can vary based on experimental parameters .
Dosage Effects in Animal Models
The effects of this compound in animal models are largely dependent on the dosage administered. Higher concentrations of the compound can generate stronger bioluminescence, aiding in the visualization of biological processes
Metabolic Pathways
The compound is known to be a substrate for the firefly luciferase enzyme, which catalyzes its oxidation
Transport and Distribution
The compound is soluble in water or PBS, suggesting it can be distributed in aqueous environments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminoseleno-D-luciferin typically involves the substitution of the sulfur atom in the carboxythiazoline ring of D-luciferin with a selenium atom. This process can be achieved through a series of chemical reactions starting from 6-amino-2-cyanobenzothiazole . The key steps include:
Condensation Reaction: The initial step involves the condensation of 6-amino-2-cyanobenzothiazole with D-cysteine to form the intermediate compound.
Selenium Substitution: The sulfur atom in the intermediate is then replaced with a selenium atom under specific reaction conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminoseleno-D-luciferin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxyluciferin, which is responsible for the bioluminescence emission.
Substitution: The selenium atom in the compound can be substituted with other elements or groups under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like selenocyanate or selenium dioxide (SeO2) are used for the selenium substitution reactions.
Major Products
The major product formed from the oxidation of this compound is oxyluciferin, which emits red-shifted bioluminescence .
Aplicaciones Científicas De Investigación
6-Aminoseleno-D-luciferin has several scientific research applications, including:
Bioluminescence Imaging: The compound is widely used in in vivo bioluminescence imaging due to its red-shifted emission, which allows for deeper tissue penetration and improved imaging resolution.
Gene Expression Assays: It is used in gene expression assays to monitor the activity of specific genes in living organisms.
Environmental Monitoring: It is used to detect the presence of pollutants and microorganisms in various environmental samples.
Comparación Con Compuestos Similares
Similar Compounds
D-luciferin: The natural substrate for firefly luciferase, which emits yellow-green light.
Aminoluciferin: A derivative of D-luciferin with an amino group substitution, used in various bioluminescent assays.
Coelenterazine: A luciferin used in marine bioluminescence, emitting blue light.
Uniqueness
6-Aminoseleno-D-luciferin is unique due to its selenium substitution, which results in red-shifted bioluminescence emission. This property allows for deeper tissue imaging and improved resolution compared to other luciferins .
Propiedades
IUPAC Name |
(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-selenazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2SSe/c12-5-1-2-6-8(3-5)17-9(13-6)10-14-7(4-18-10)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIRXTPMSNSUTJ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2SSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

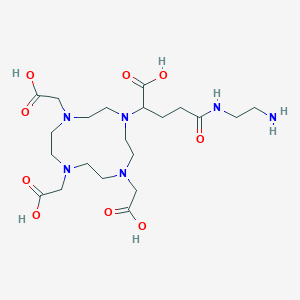

![[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE](/img/structure/B6302629.png)

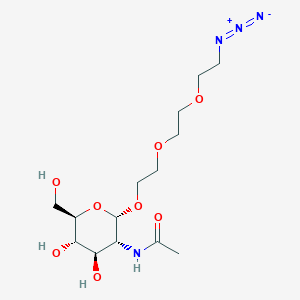
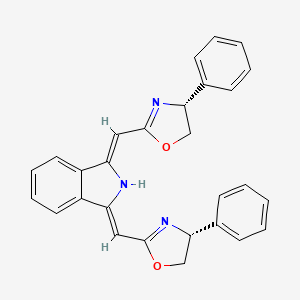
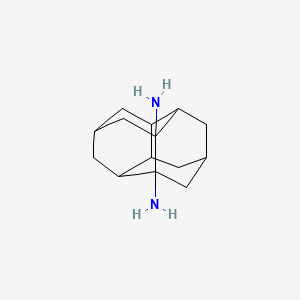
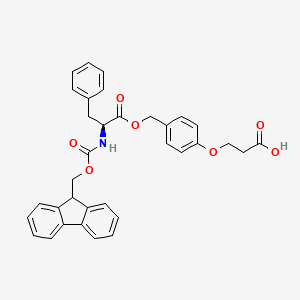
![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)



![(5S)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride](/img/structure/B6302710.png)
